molecular formula C10H20N2O2 B14439270 3-Pentanone, 1-(nitrosopentylamino)- CAS No. 79448-22-9

3-Pentanone, 1-(nitrosopentylamino)-

Cat. No.: B14439270
CAS No.: 79448-22-9
M. Wt: 200.28 g/mol
InChI Key: PFUMJUUIAODPQS-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of nitrosoamines Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 3-pentanone with nitrosating agents. One common method is the reaction of 3-pentanone with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:

3-Pentanone+NaNO2+HCl3-Pentanone, 1-(nitrosopentylamino)-+NaCl+H2O\text{3-Pentanone} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-Pentanone, 1-(nitrosopentylamino)-} + \text{NaCl} + \text{H}_2\text{O} 3-Pentanone+NaNO2​+HCl→3-Pentanone, 1-(nitrosopentylamino)-+NaCl+H2​O

Industrial Production Methods

Industrial production of 3-Pentanone, 1-(nitrosopentylamino)- may involve large-scale nitrosation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Pentanone, 1-(nitrosopentylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.

    1-Nitrosopentylamine: A nitrosoamine with a similar nitroso group but different alkyl chain structure.

Uniqueness

3-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both a ketone and a nitroso group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

CAS No.

79448-22-9

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(3-oxopentyl)-N-pentylnitrous amide

InChI

InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h3-9H2,1-2H3

InChI Key

PFUMJUUIAODPQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC(=O)CC)N=O

Origin of Product

United States

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